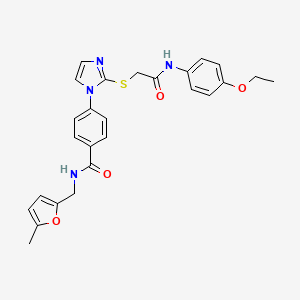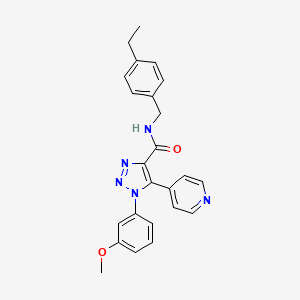
N-(4-ethylbenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals that play a significant role in various fields of chemical and pharmaceutical research. The core structure, a 1,2,3-triazole ring, is known for its relevance in the design of new molecules with potential biological activity. These compounds often exhibit a wide range of properties, making them attractive targets for synthesis and study.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves the use of azides and terminal alkynes in a [3+2] cycloaddition reaction, a process known as "click chemistry" due to its efficiency and versatility. For instance, compounds with structural similarities have been synthesized through reactions involving carbohydrazide and aldehydes or via condensation reactions with hydrazine hydrate and aromatic aldehydes, producing yields up to 88% (Alotaibi et al., 2018).
科学的研究の応用
Synthesis and Pharmaceutical Implications
The synthesis of N-heterocyclic compounds, such as 1,2,3-triazoles, has been extensively explored due to their significant roles in drug discovery, material science, and pharmaceutical chemistry. Their stability to hydrolysis and significant dipole moment allows for substantial hydrogen bonding and dipole-dipole interactions with biological targets. The synthesis process often involves copper-catalyzed azide-alkyne cycloaddition, a critical reaction in click chemistry, to construct simple to complex molecules from various starting materials. These compounds have broad biological activities, drawing considerable attention from researchers worldwide (Kaushik et al., 2019).
Optical Sensors and Biological Applications
N-heterocycles like 1,2,3-triazoles and derivatives such as pyrimidine have applications in the synthesis of optical sensors and various biological and medicinal uses. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Pyrimidine derivatives, in particular, are leveraged as exquisite sensing materials with a range of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).
Potential in Novel Drug Synthesis
The synthesis and patenting of triazole derivatives, including 1H-1,2,3-triazole derivatives, have seen considerable interest due to their broad spectrum of biological activities. These compounds are explored for their potential in treating various conditions, including anti-inflammatory, antimicrobial, and antitumoral properties. The ongoing research and interest in these compounds underline their potential in the development of new drugs and pharmaceuticals (Ferreira et al., 2013).
Antibacterial Activity
Triazole-containing hybrids have been identified as potential agents against antibiotic-resistant strains of bacteria, such as Staphylococcus aureus. These compounds, including 1,2,3-triazole and 1,2,4-triazole derivatives, are known to inhibit DNA gyrase, topoisomerase IV, and other bacterial proteins, showcasing their promising antibacterial activity against a range of clinically significant organisms (Li & Zhang, 2021).
Chemical and Enzymatic Remediation
The compound's relevance extends to environmental science, where redox mediators, in conjunction with enzymes, play a significant role in the degradation or transformation of recalcitrant organic pollutants in wastewater. These redox mediators amplify the substrate range and degradation efficiency, demonstrating the compound's potential in enhancing environmental remediation processes (Husain & Husain, 2007).
作用機序
Benzimidazoles
are a class of organic compounds that are structurally related to benzene and imidazole . They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Triazoles
, on the other hand, are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
特性
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-3-17-7-9-18(10-8-17)16-26-24(30)22-23(19-11-13-25-14-12-19)29(28-27-22)20-5-4-6-21(15-20)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWANMMMFXJHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)
![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)
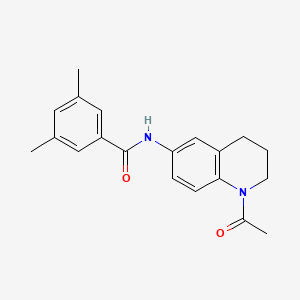
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)
![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)
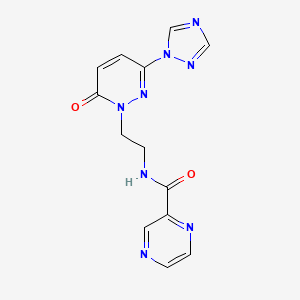
![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)
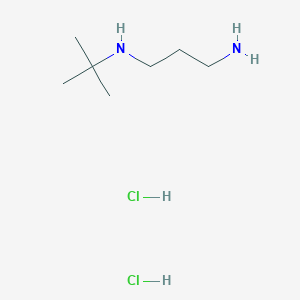
![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)
